molecular formula C8H9BrMgS B3416775 4-(Ethylthio)phenylmagnesium bromide CAS No. 917382-51-5

4-(Ethylthio)phenylmagnesium bromide

Cat. No.: B3416775
CAS No.: 917382-51-5
M. Wt: 241.43 g/mol
InChI Key: HOOWGBAZZILQLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylthio)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is synthesized through the reaction between phenylmagnesium bromide and ethylthiol in an aprotic solvent, such as tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Ethylthio)phenylmagnesium bromide involves the following steps:

    Formation of Phenylmagnesium Bromide: This is achieved by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.

    Reaction with Ethylthiol: The phenylmagnesium bromide is then reacted with ethylthiol in an aprotic solvent like tetrahydrofuran to form this compound.

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, typically involves large-scale reactors that maintain strict anhydrous conditions and inert atmospheres to prevent the highly reactive Grignard reagents from decomposing .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary or tertiary alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form alcohols.

    Reaction Conditions: These reactions typically require anhydrous conditions and are carried out in solvents like tetrahydrofuran or diethyl ether.

Major Products

    Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols.

Scientific Research Applications

4-(Ethylthio)phenylmagnesium bromide has several applications in scientific research:

    Organic Synthesis: It is used to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)phenylmagnesium bromide involves its role as a nucleophile. The compound’s carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic. This nucleophilic carbon attacks electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the ethylthio group.

    Methylmagnesium Bromide: Contains a methyl group instead of an ethylthio group.

    Butylmagnesium Bromide: Contains a butyl group instead of an ethylthio group.

Uniqueness

4-(Ethylthio)phenylmagnesium bromide is unique due to the presence of the ethylthio group, which can impart different reactivity and selectivity compared to other Grignard reagents.

Properties

IUPAC Name

magnesium;ethylsulfanylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOWGBAZZILQLQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethylthio)phenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
4-(Ethylthio)phenylmagnesium bromide
Reactant of Route 3
Reactant of Route 3
4-(Ethylthio)phenylmagnesium bromide
Reactant of Route 4
Reactant of Route 4
4-(Ethylthio)phenylmagnesium bromide
Reactant of Route 5
Reactant of Route 5
4-(Ethylthio)phenylmagnesium bromide
Reactant of Route 6
Reactant of Route 6
4-(Ethylthio)phenylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.